

# Spectroscopic Characterization of (1S,2S)-(+)-Pseudoephedrine Propionamide: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (1S,2S)-(+)-  
Pseudoephedrinepropionamide

Cat. No.: B132232

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of (1S,2S)-(+)-Pseudoephedrine propionamide, a chiral amide of significant interest in asymmetric synthesis. The document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with comprehensive experimental protocols for its synthesis and analysis.

## Introduction

(1S,2S)-(+)-Pseudoephedrine propionamide, with the IUPAC name N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpropanamide, is a derivative of the naturally occurring alkaloid (+)-pseudoephedrine. Its application as a chiral auxiliary in stereoselective synthesis has garnered considerable attention. The predictable facial selectivity it imparts in reactions such as alkylations and aldol additions makes it a valuable tool for the synthesis of enantiomerically pure compounds. Accurate and thorough spectroscopic characterization is paramount for confirming the structure and purity of this crucial synthetic intermediate.

## Spectroscopic Data

The following sections present the key spectroscopic data for (1S,2S)-(+)-Pseudoephedrine propionamide. The data has been compiled and organized into tables for clarity and ease of comparison.

## <sup>1</sup>H Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. Due to the lack of a publicly available experimental spectrum for (1S,2S)-(+)-Pseudoephedrine propionamide, the following table presents predicted <sup>1</sup>H NMR chemical shifts. These predictions are based on established increments and analysis of structurally similar compounds. The numbering of the protons corresponds to the structure provided below.

Structure of (1S,2S)-(+)-Pseudoephedrine Propionamide

Proton	Predicted Chemical Shift (ppm)	Multiplicity	Coupling Constant (J) (Hz)
Phenyl-H	7.20-7.40	m	-
CH-OH	4.5 - 4.7	d	~4-6
CH-N	4.0 - 4.3	m	-
N-CH <sub>3</sub>	2.7 - 2.9	s	-
C(=O)-CH <sub>2</sub>	2.2 - 2.4	q	~7.5
CH-CH <sub>3</sub>	1.0 - 1.2	d	~7
CH <sub>2</sub> -CH <sub>3</sub>	1.0 - 1.2	t	~7.5
OH	Variable	br s	-

Note: Predicted chemical shifts are estimates and may vary from experimental values. The broad singlet for the hydroxyl proton is due to chemical exchange and its position is highly dependent on solvent and concentration.

## <sup>13</sup>C Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{13}\text{C}$  NMR spectroscopy provides information about the carbon skeleton of a molecule. The following table contains the predicted  $^{13}\text{C}$  NMR chemical shifts for (1S,2S)-(+)-Pseudoephedrine propionamide.

Carbon	Predicted Chemical Shift (ppm)
C=O	173-176
Phenyl C (quaternary)	140-143
Phenyl CH	126-129
CH-OH	75-78
CH-N	58-62
N-CH <sub>3</sub>	32-35
C(=O)-CH <sub>2</sub>	28-31
CH-CH <sub>3</sub>	14-17
CH <sub>2</sub> -CH <sub>3</sub>	9-12

Note: Predicted chemical shifts are estimates and may vary from experimental values.

## Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of (1S,2S)-(+)-Pseudoephedrine propionamide would be expected to show characteristic absorption bands for the hydroxyl, amide, and aromatic functional groups. An experimental ATR-IR spectrum is available from Aldrich.[\[1\]](#)

Functional Group	Expected Absorption Range (cm <sup>-1</sup> )
O-H (alcohol)	3500-3200 (broad)
C-H (aromatic)	3100-3000
C-H (aliphatic)	3000-2850
C=O (amide)	1680-1630 (strong)
C=C (aromatic)	1600-1450
C-N (amide)	1400-1200
C-O (alcohol)	1260-1000

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and structural features. The IUPAC name for this compound is N-[(1S,2S)-1-hydroxy-1-phenylpropan-2-yl]-N-methylpropanamide, and its molecular formula is C<sub>13</sub>H<sub>19</sub>NO<sub>2</sub>.[\[1\]](#)

Parameter	Value
Molecular Formula	C <sub>13</sub> H <sub>19</sub> NO <sub>2</sub>
Molecular Weight	221.29 g/mol
Predicted Fragmentation	
[M] <sup>+</sup> •	m/z 221
[M - CH <sub>3</sub> ] <sup>+</sup>	m/z 206
[M - C <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	m/z 192
[M - C <sub>2</sub> H <sub>5</sub> CO] <sup>+</sup>	m/z 164
[Ph-CH=OH] <sup>+</sup>	m/z 107
[CH(CH <sub>3</sub> )N(CH <sub>3</sub> )COC <sub>2</sub> H <sub>5</sub> ] <sup>+</sup>	m/z 114

Note: The fragmentation pattern is predicted and may vary depending on the ionization technique used.

## Experimental Protocols

The following sections provide detailed methodologies for the synthesis and spectroscopic characterization of (1S,2S)-(+)-Pseudoephedrine propionamide.

### Synthesis of (1S,2S)-(+)-Pseudoephedrine Propionamide

This protocol is adapted from a general procedure for the N-acylation of pseudoephedrine.

Materials:

- (1S,2S)-(+)-Pseudoephedrine
- Propionyl chloride (or propionic anhydride)
- Triethylamine ( $\text{Et}_3\text{N}$ )
- Dichloromethane ( $\text{CH}_2\text{Cl}_2$ )
- Saturated aqueous sodium bicarbonate ( $\text{NaHCO}_3$ ) solution
- Brine (saturated aqueous  $\text{NaCl}$  solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )
- Round-bottom flask
- Magnetic stirrer
- Separatory funnel
- Rotary evaporator

Procedure:

- In a clean, dry round-bottom flask, dissolve (1S,2S)-(+)-pseudoephedrine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.
- Cool the solution to 0 °C in an ice bath.
- Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding saturated aqueous NaHCO<sub>3</sub> solution.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).
- Combine the organic layers and wash with brine.
- Dry the organic layer over anhydrous MgSO<sub>4</sub>, filter, and concentrate under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization or flash column chromatography to yield (1S,2S)-(+)-pseudoephedrine propionamide as a crystalline solid.

## Spectroscopic Analysis

### 3.2.1. NMR Spectroscopy

- Prepare a sample by dissolving approximately 5-10 mg of the purified product in a suitable deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) in an NMR tube.
- Acquire <sup>1</sup>H and <sup>13</sup>C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
- Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

- Analyze the spectra to determine chemical shifts, multiplicities, coupling constants, and integration values for  $^1\text{H}$  NMR, and chemical shifts for  $^{13}\text{C}$  NMR.

### 3.2.2. IR Spectroscopy

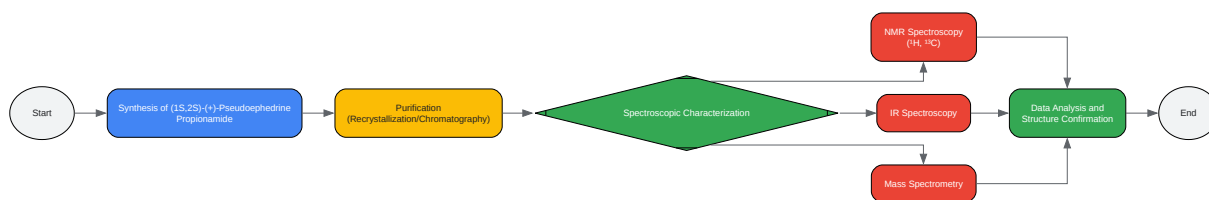
- Obtain an IR spectrum of the solid sample using an FT-IR spectrometer equipped with an attenuated total reflectance (ATR) accessory.
- Place a small amount of the sample directly on the ATR crystal.
- Acquire the spectrum over the range of  $4000\text{--}400\text{ cm}^{-1}$ .
- Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

### 3.2.3. Mass Spectrometry

- Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol, acetonitrile).
- Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as electrospray ionization (ESI) or electron ionization (EI).
- Acquire the mass spectrum over a suitable  $m/z$  range.
- Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

## Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of (1S,2S)-(+)-Pseudoephedrine propionamide.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for synthesis and analysis.

## Conclusion

This technical guide has provided a comprehensive overview of the spectroscopic characterization of (1S,2S)-(+)-Pseudoephedrine propionamide. The tabulated NMR, IR, and MS data, along with detailed experimental protocols, serve as a valuable resource for researchers and scientists working with this important chiral auxiliary. The presented information is crucial for ensuring the identity and purity of the compound, which is essential for its successful application in asymmetric synthesis and drug development.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. (1S,2S)-(+)-Pseudoephedrinepropionamide | C<sub>13</sub>H<sub>19</sub>NO<sub>2</sub> | CID 11138684 - PubChem [pubchem.ncbi.nlm.nih.gov]



- To cite this document: BenchChem. [Spectroscopic Characterization of (1S,2S)-(+)-Pseudoephedrine Propionamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b132232#spectroscopic-characterization-nmr-ir-ms-of-1s-2s-pseudoephedrinepropionamide>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)